molecular formula C7H17ClN2O2S B1418646 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride CAS No. 651056-79-0

1-(Ethylsulfonyl)piperidin-4-amine hydrochloride

Cat. No.: B1418646
CAS No.: 651056-79-0
M. Wt: 228.74 g/mol
InChI Key: RMCIXAGYCNUNAM-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C7H17ClN2O2S. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically found in a white to yellow solid form and is known for its stability under normal storage conditions .

Preparation Methods

The synthesis of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride involves several steps. One common method includes the reaction of piperidine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

1-(Ethylsulfonyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(Ethylsulfonyl)piperidin-4-amine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Ethylsulfonyl)piperidin-4-amine hydrochloride can be compared with other similar compounds such as:

    1-(Methylsulfonyl)piperidin-4-amine hydrochloride: This compound has a methylsulfonyl group instead of an ethylsulfonyl group, leading to differences in reactivity and biological activity.

    1-(Propylsulfonyl)piperidin-4-amine hydrochloride: The presence of a propylsulfonyl group can affect the compound’s solubility and interaction with molecular targets.

    1-(Butylsulfonyl)piperidin-4-amine hydrochloride:

Each of these compounds has unique characteristics that make them suitable for different research and industrial applications.

Properties

IUPAC Name

1-ethylsulfonylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-2-12(10,11)9-5-3-7(8)4-6-9;/h7H,2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCIXAGYCNUNAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657474
Record name 1-(Ethanesulfonyl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651056-79-0
Record name 1-(Ethanesulfonyl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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